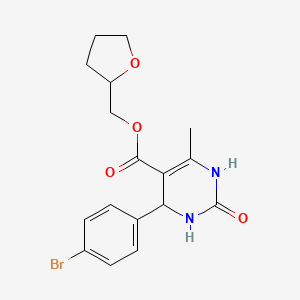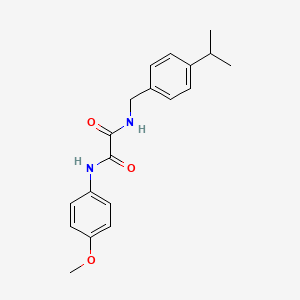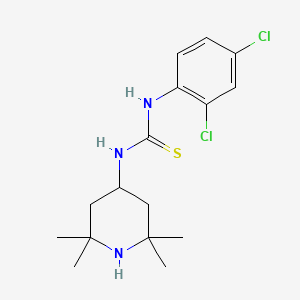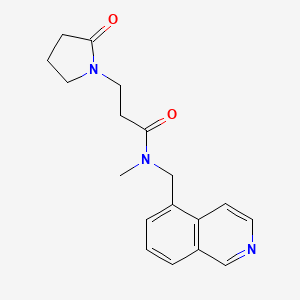![molecular formula C17H26N2O4S B4993466 N-cycloheptyl-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B4993466.png)
N-cycloheptyl-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cycloheptyl-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide, also known as CR8, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzamide derivatives and has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mécanisme D'action
N-cycloheptyl-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide acts as a selective inhibitor of IKKβ, which is a key regulator of the NF-κB pathway. By inhibiting the activity of this enzyme, this compound can block the activation of NF-κB and reduce the production of pro-inflammatory cytokines and chemokines. This leads to a reduction in inflammation and can potentially have therapeutic benefits in various diseases.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory properties, this compound has also been found to exhibit anti-cancer and anti-viral properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. The mechanism of its anti-cancer activity is thought to involve the inhibition of the NF-κB pathway, which plays a critical role in cancer cell survival and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-cycloheptyl-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide is its selectivity for IKKβ, which makes it a useful tool for studying the role of this enzyme in various biological processes. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. Additionally, the potential off-target effects of this compound should be carefully considered when interpreting experimental results.
Orientations Futures
There are several future directions for research on N-cycloheptyl-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide. One area of interest is the development of more potent and selective inhibitors of IKKβ, which could have therapeutic benefits in various diseases. Another area of interest is the investigation of the anti-viral properties of this compound, which have been suggested but not yet fully characterized. Finally, the potential use of this compound as a tool for studying the role of the NF-κB pathway in various biological processes warrants further investigation.
Méthodes De Synthèse
The synthesis of N-cycloheptyl-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide involves several steps, starting with the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N,N-dimethylcyclohexylamine to form the amide intermediate, which is subsequently treated with dimethylsulfamoyl chloride to yield this compound. The overall yield of the synthesis is around 50%, and the purity of the final product can be increased through recrystallization.
Applications De Recherche Scientifique
N-cycloheptyl-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the activity of the enzyme IKKβ, which is involved in the activation of the NF-κB pathway. This pathway plays a critical role in the regulation of immune responses and inflammation, and its dysregulation has been implicated in various diseases, including cancer, autoimmune disorders, and inflammatory bowel disease.
Propriétés
IUPAC Name |
N-cycloheptyl-5-(dimethylsulfamoyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-19(2)24(21,22)14-10-11-16(23-3)15(12-14)17(20)18-13-8-6-4-5-7-9-13/h10-13H,4-9H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGPJGGGYXCJDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)NC2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(3-methoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4993384.png)


![5-(4-{[(2-ethyl-6-methyl-3-pyridinyl)oxy]acetyl}-1-piperazinyl)-2-methyl-3(2H)-pyridazinone](/img/structure/B4993397.png)


![4-(2,4-dichlorophenoxy)-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)butanamide](/img/structure/B4993414.png)
![1-(3,4-dichlorophenyl)-2-[2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzimidazol-1-yl]ethanol hydrochloride](/img/structure/B4993423.png)
![N-(2,4-dimethoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B4993428.png)
![1-(2-{4-[4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone](/img/structure/B4993432.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 2-nitrobenzenesulfonate](/img/structure/B4993444.png)
![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-(2-pyridinyl)acetamide](/img/structure/B4993450.png)
![3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4993482.png)
![3-[(4-bromo-3-methylphenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B4993488.png)